molecular formula C17H25N3O2S B3808866 N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide

N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B3808866
M. Wt: 335.5 g/mol
InChI Key: CVJLABLKOMFJNJ-UHFFFAOYSA-N
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Description

The compound appears to contain a cyclopenta[d][1,3]thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The compound has several functional groups, including an amide group (CONH2) and an oxo group (C=O).


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopenta[d][1,3]thiazole ring and the pyrrolidine ring in separate steps, followed by the attachment of the isobutyl and ethyl groups. The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopenta[d][1,3]thiazole and pyrrolidine rings would give the molecule a certain degree of rigidity. The electron-donating and electron-withdrawing properties of the different functional groups would also affect the molecule’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might be hydrolyzed to form a carboxylic acid and an amine. The compound could also undergo reactions at the carbon-carbon double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and oxo groups would likely make the compound soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is handled. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-11(2)9-20-10-12(8-16(20)21)17(22)18-7-6-15-19-13-4-3-5-14(13)23-15/h11-12H,3-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJLABLKOMFJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)NCCC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide

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